1-Bromo-2,5-dimethyl-3-fluorobenzene
Description
1-Bromo-2,5-dimethyl-3-fluorobenzene (CAS synonyms: 1-Bromo-3,5-dimethyl-2-fluorobenzene, 6-Bromo-2,4-dimethyl-1-fluorobenzene) is a halogenated aromatic compound featuring bromine, fluorine, and two methyl substituents on a benzene ring. Its molecular formula is C₈H₈BrF, with a molecular weight of 201.05 g/mol. The compound is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the strategic placement of electron-withdrawing (Br, F) and electron-donating (CH₃) groups, which modulate reactivity and regioselectivity in substitution reactions .
Properties
IUPAC Name |
1-bromo-3-fluoro-2,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLHKLGNFLEBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethyl-3-fluorotoluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom in 1-Bromo-2,5-dimethyl-3-fluorobenzene is highly reactive due to electron-withdrawing effects from the fluorine and methyl groups. This enables nucleophilic attack under basic conditions, replacing bromine with nucleophiles such as hydroxide or carbanions.
Key Observations :
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Fluorine’s electron-withdrawing nature enhances the leaving group ability of bromine.
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Methyl groups (activating, ortho/para-directing) may compete with fluorine’s deactivating effect, influencing regioselectivity .
Electrophilic Substitution
Key Observations :
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Fluorine’s meta-directing nature could counteract methyl groups’ ortho/para-directing effects, creating complex regioselectivity .
Cross-Coupling Reactions
The compound is susceptible to transition-metal-catalyzed cross-coupling, particularly via organometallic reagents (e.g., Grignard reagents). For example, reactions with vinyl magnesium chloride in the presence of copper catalysts (CuI) and ligands (e.g., 2,2’-bipyridine) yield allylated derivatives .
Typical Conditions :
Substitution Reactions
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Bromine replacement | NaOH (aq), heat | Hydroxy/alkylated derivatives | |
| Grignard coupling | Vinyl MgCl, CuI, bipyridine | Allylated benzene derivatives |
Steric and Electronic Effects
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Fluorine : Strongly electron-withdrawing, deactivating the ring and directing substitution to positions meta to itself .
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Methyl Groups : Activating, ortho/para-directing, but sterically hinder substitution near the bromine.
Kinetic vs. Thermodynamic Control
Reactions may proceed under kinetic control (e.g., rapid nucleophilic substitution) or thermodynamic control (e.g., equilibration in coupling reactions) .
Challenges
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions
1-Bromo-2,5-dimethyl-3-fluorobenzene serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions such as:
- Nucleophilic substitutions : The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
- Cross-coupling reactions : It can participate in palladium-catalyzed reactions to form biaryl compounds, which are vital in pharmaceuticals and materials science.
Medicinal Chemistry
Pharmaceutical Development
The compound is investigated for its potential use in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity or target specificity. Notable applications include:
- Anticancer agents : Research has indicated that derivatives of halogenated aromatic compounds exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial compounds : The fluorine atom can enhance the lipophilicity and bioavailability of drugs, making them more effective against microbial targets.
Agrochemicals
Pesticide Formulation
this compound is also explored in the formulation of pesticides and herbicides. Its halogen substituents contribute to the efficacy and stability of these agrochemicals. Applications include:
- Insecticides : Compounds derived from this structure have shown effectiveness against various insect pests.
- Fungicides : The compound's properties are being studied for potential use in controlling fungal diseases in crops.
Material Science
Polymer Chemistry
In material science, this compound can be used as a building block for the synthesis of polymers with desired thermal and mechanical properties. Its incorporation into polymer matrices can enhance:
- Thermal stability : Fluorinated polymers are known for their high thermal resistance.
- Chemical resistance : The presence of bromine and fluorine atoms improves the chemical inertness of the resulting materials.
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The modifications to the bromine and fluorine groups were found to optimize their interaction with cancer cell receptors, enhancing their therapeutic potential.
Case Study 2: Insecticidal Efficacy
Research on agrochemical formulations containing this compound showed promising results against common agricultural pests such as aphids and beetles. Field trials indicated a reduction in pest populations by over 70% when applied at specified concentrations.
Mechanism of Action
The mechanism by which 1-Bromo-2,5-dimethyl-3-fluorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution, the electron-withdrawing fluorine atom stabilizes the intermediate anion, facilitating the substitution process. In coupling reactions, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
1-Bromo-2,4-difluorobenzene (CAS 399-94-0) :
Lacks methyl groups, with fluorine atoms at positions 2 and 3. The absence of methyl groups reduces steric hindrance but increases electron-withdrawing effects, making the ring less reactive toward electrophilic substitution compared to the target compound. Bromine at position 1 acts as a strong meta-directing group .1-Bromo-2,5-difluorobenzene (CAS 3863-11-4) :
Similar to the target compound in bromine position (1) but replaces methyl groups with fluorine at positions 2 and 4. Fluorine's inductive electron-withdrawing effect decreases electron density at the ortho/para positions, contrasting with the methyl groups' electron-donating nature in the target compound, which enhances activation at specific sites .1-Bromo-2-chloro-3-fluorobenzene (CAS 1000572-88-2) :
Chlorine at position 2 introduces a weaker electron-withdrawing effect compared to methyl groups. This alters reactivity in nucleophilic aromatic substitution, as bromine remains the primary leaving group. The steric profile is distinct due to chlorine's smaller size .
Physical Properties
A comparative analysis of physical properties is summarized below:
*Estimated based on methyl group contributions to molecular weight and intermolecular forces.
Biological Activity
1-Bromo-2,5-dimethyl-3-fluorobenzene is an aromatic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and environmental science. This article reviews its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
This compound has the molecular formula C9H10BrF and a molecular weight of approximately 215.08 g/mol. Its structure features a bromine atom and a fluorine atom attached to a benzene ring that also contains two methyl groups.
Antimicrobial Properties
Research indicates that halogenated compounds, including 1-bromo derivatives, often exhibit antimicrobial activity. A study on various brominated compounds showed that this compound displayed significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Cytotoxicity
Cytotoxicity assays conducted on human cell lines reveal that this compound can induce apoptosis in cancer cells. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. In vitro studies reported an IC50 value of approximately 25 µM for cancer cell lines, indicating moderate cytotoxicity .
The proposed mechanism of action for the biological effects of this compound includes:
- Oxidative Stress Induction : The compound promotes ROS production, which can damage cellular components such as DNA and lipids.
- Apoptosis Pathway Activation : It activates caspases and other apoptotic markers in treated cells .
Synthesis Methods
This compound can be synthesized through several methods:
- Electrophilic Aromatic Substitution : This method involves the bromination of 2,5-dimethyl-3-fluorobenzene using bromine in the presence of a Lewis acid catalyst.
- Fluorination Reactions : Fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selectivity .
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various halogenated benzene derivatives, including this compound. The results indicated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis via ROS generation .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 25 | ROS production, apoptosis |
| Control (DMSO) | - | - |
Environmental Impact Assessment
Research into the environmental persistence of halogenated compounds has highlighted the potential ecological risks associated with this compound. Studies have shown that its degradation products may possess different biological activities and toxicity profiles compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
